

Physical and chemical properties of rosuvastatin methyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Rosuvastatin methyl ester*

Cat. No.: *B132882*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **Rosuvastatin Methyl Ester**

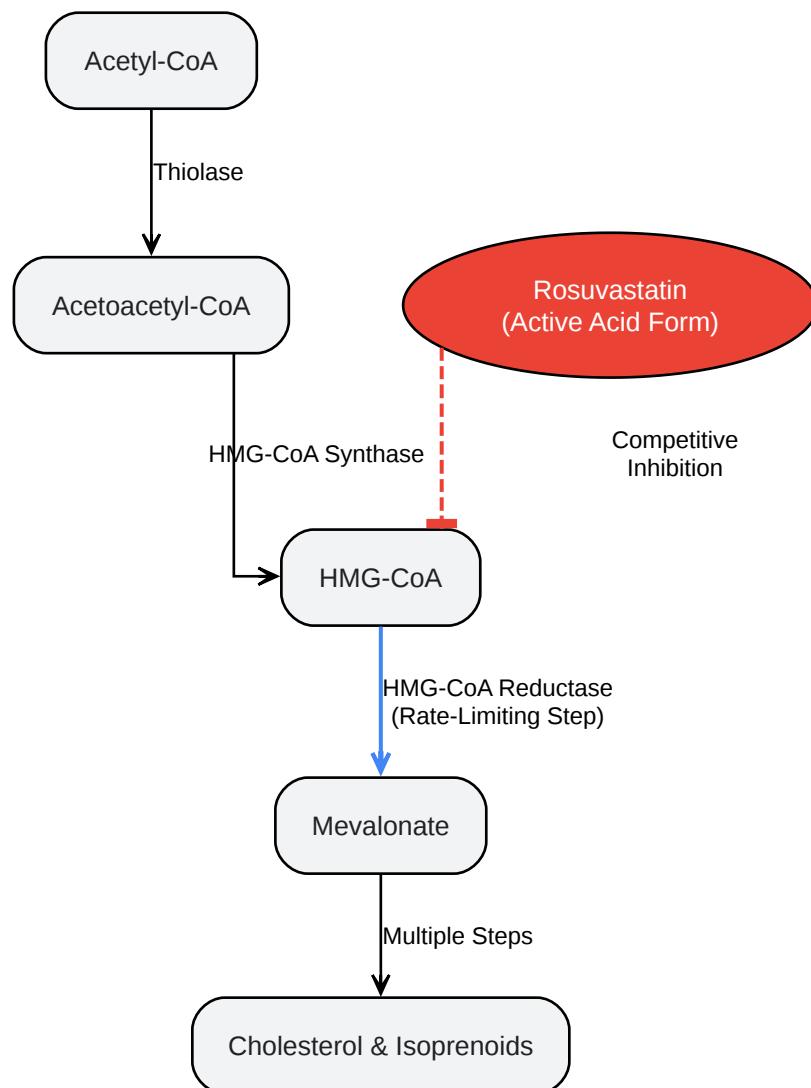
Abstract

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of dyslipidemia. The synthesis and purification of this complex molecule rely on precise control over its various chemical forms. **Rosuvastatin Methyl Ester** (CAS: 147118-40-9) is a critical entity in this context, serving as a key intermediate in several synthetic routes and concurrently being monitored as a potential impurity in the final active pharmaceutical ingredient (API).^{[1][2]} ^[3] This guide provides a comprehensive examination of the physical and chemical properties of **Rosuvastatin Methyl Ester**, offering field-proven insights and detailed analytical protocols for researchers, analytical scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, analytical methodologies, and stability, providing the causal framework behind experimental choices to ensure a robust understanding of this compound.

Introduction: Context and Significance

Understanding the properties of synthetic intermediates is fundamental to robust drug development. It ensures the efficiency of the manufacturing process, the purity of the final product, and compliance with stringent regulatory standards. **Rosuvastatin Methyl Ester** is a prime example of such a critical intermediate.

The Therapeutic Role of Rosuvastatin


Rosuvastatin therapy is indicated for the treatment of hyperlipidemia and for the primary prevention of cardiovascular events.^[4] It exerts its lipid-lowering effect by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme.^{[5][6]} This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic synthesis of cholesterol.^{[7][8][9]} By inhibiting this step, rosuvastatin reduces intracellular cholesterol levels, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.^{[4][10]}

Rosuvastatin Methyl Ester: A Key Synthetic Intermediate and Process Impurity

Rosuvastatin Methyl Ester serves as a pivotal precursor in the synthesis of Rosuvastatin Calcium.^[3] Its chemical structure allows for specific transformations that are essential for building the final molecule. However, due to its role in the synthesis, it is also considered a process-related impurity that must be monitored and controlled in the final drug substance.^{[1][11]} Its presence, or the presence of its degradants, can impact the safety and efficacy profile of the final drug product.

The HMG-CoA Reductase Pathway

To appreciate the significance of rosuvastatin, one must understand its target pathway. The mevalonate pathway is a vital metabolic cascade responsible for producing cholesterol and other essential isoprenoids.^[12] The inhibition of HMG-CoA reductase by the active form of rosuvastatin is a highly specific and effective therapeutic intervention.

[Click to download full resolution via product page](#)

Caption: The HMG-CoA Reductase Pathway and the point of inhibition by Rosuvastatin.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of **Rosuvastatin Methyl Ester** is the starting point for any scientific investigation.

Nomenclature and Structure

- IUPAC Name: methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate[13]

- CAS Number: 147118-40-9[\[1\]](#)
- Molecular Formula: C₂₃H₃₀FN₃O₆S[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Rosuvastatin Methyl Ester**.

Core Physicochemical Data

The physical properties of the methyl ester differ significantly from the parent calcium salt, primarily in terms of solubility and melting point. These differences are critical for designing purification, isolation, and analytical procedures.

Property	Value	Source(s)
Molecular Weight	495.56 g/mol	[1] [14]
Appearance	White Solid	[2] [15]
Melting Point	75-77 °C	[1]
Boiling Point	692.3 ± 65.0 °C (Predicted)	[1]
Density	1.313 ± 0.06 g/cm ³ (Predicted)	[1] [2]
Solubility	Slightly soluble in DMSO and Methanol.	[1]
Topological Polar Surface Area	138 Å ²	[13]

Note: The esterification of the carboxylic acid group significantly reduces its polarity and water solubility compared to the parent rosuvastatin calcium salt, which is sparingly soluble in water. [\[16\]](#)

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. For a molecule like **Rosuvastatin Methyl Ester**, a multi-technique approach is essential for unambiguous identification.

Principles of Characterization

The goal of spectroscopic analysis is to confirm the molecular structure and identify any impurities. Each technique provides a unique piece of the structural puzzle. Suppliers of this reference standard typically provide a comprehensive data package including $^1\text{H-NMR}$, Mass Spectrometry, HPLC, and IR data.[14][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **Rosuvastatin Methyl Ester**, Electron Ionization (EI) is a suitable technique, especially when coupled with Gas Chromatography (GC).

- Expected Molecular Ion: The EI mass spectrum should show a molecular ion ($\text{M}^+\bullet$) at m/z 495, corresponding to the molecular weight.[18]
- Fragmentation: Characteristic fragment ions provide structural confirmation. The fragmentation pattern can reveal the loss of the methoxy group, parts of the heptenoate chain, and cleavage around the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H-NMR}$ spectroscopy provides detailed information about the hydrogen atom environment in the molecule. Key expected signals include:

- Aromatic Protons: Signals corresponding to the fluorophenyl group.
- Olefinic Protons: Protons of the $\text{C}=\text{C}$ double bond in the heptenoate chain.
- Carbinol Protons: Protons attached to the carbons bearing the hydroxyl groups.
- Methyl Ester Protons: A characteristic singlet for the $-\text{OCH}_3$ group.

- Isopropyl and N-methyl/S-methyl Protons: Signals for the various methyl groups in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands to expect are:

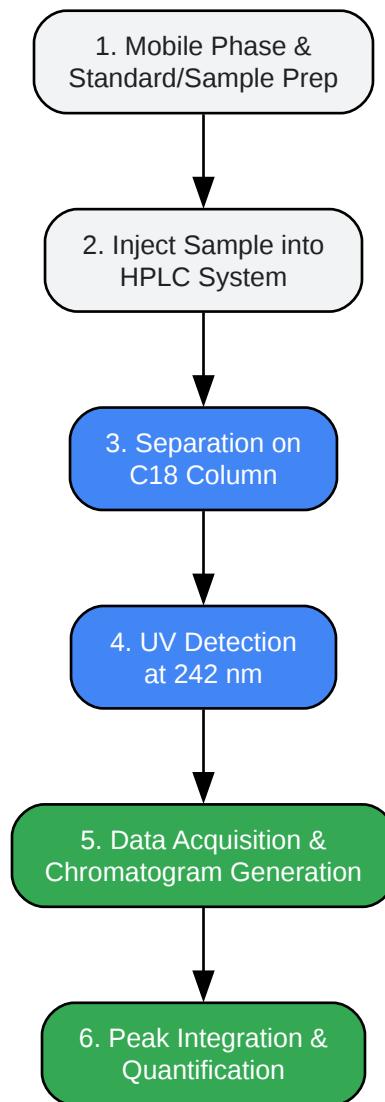
- O-H Stretch: A broad band for the hydroxyl groups.
- C=O Stretch: A strong absorption for the ester carbonyl group.
- C=C and C=N Stretches: Absorptions for the aromatic and pyrimidine rings.
- S=O Stretch: Strong absorptions for the sulfonyl group.

Experimental Protocols for Analysis

The choice of analytical method is dictated by the objective, whether it is routine quality control, stability testing, or trace-level impurity analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and stability studies.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to quantify **Rosuvastatin Methyl Ester** while separating it from potential degradation products, making it "stability-indicating."


Causality Behind Choices:

- Column: A C18 (ODS) column is chosen for its versatility and excellent retention of moderately nonpolar compounds like the methyl ester.[19]
- Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is used. Acetonitrile provides the necessary eluting strength. The acidic pH (e.g., pH 3.0-3.5) suppresses the ionization of any parent acid impurity, ensuring good peak shape and consistent retention times.[19][20]

- **Detection:** UV detection at 242 nm is selected as it corresponds to a significant absorbance maximum for the rosuvastatin chromophore, providing high sensitivity.[19][20]

Step-by-Step Methodology:

- **Mobile Phase Preparation:** Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust the pH of the aqueous component to 3.5 with dilute phosphoric acid. Filter through a 0.45 μ m filter and degas by sonication.[20]
- **Standard Solution Preparation:** Accurately weigh and dissolve **Rosuvastatin Methyl Ester** reference standard in the mobile phase to prepare a stock solution (e.g., 100 μ g/mL).
- **Sample Preparation:** Dissolve the test sample in the mobile phase to achieve a similar target concentration.
- **Chromatographic Conditions:**
 - **Instrument:** HPLC system with UV/PDA detector.
 - **Column:** Inertsil ODS, 250 x 4.6mm, 5 μ m particle size (or equivalent).[21]
 - **Flow Rate:** 1.0 mL/min.[21]
 - **Injection Volume:** 5-10 μ L.
 - **Column Temperature:** 25-40 °C.[22]
 - **Detection Wavelength:** 242 nm.[20]
- **Analysis:** Inject the standard and sample solutions. Identify the **Rosuvastatin Methyl Ester** peak by its retention time. Quantify using the peak area against the standard.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the RP-HPLC analysis of **Rosuvastatin Methyl Ester**.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common for routine QC, GC-MS is a powerful tool for structural confirmation. A method has been developed for the analysis of rosuvastatin in plasma by converting it to the methyl ester *in situ*. This protocol can be adapted for the direct analysis of the ester.

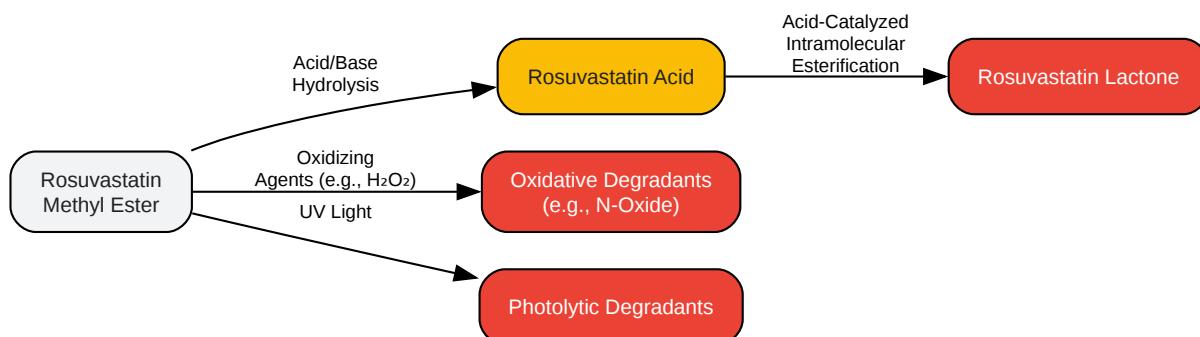
Step-by-Step Methodology:

- Sample Preparation: Dissolve a small amount of **Rosuvastatin Methyl Ester** in a suitable solvent like Dimethyl Sulfoxide (DMSO).
- GC-MS Conditions:
 - Instrument: GC system coupled to an Electron Ionization Mass Spectrometer (EI-MS).
 - Column: A low-polarity capillary column (e.g., DB-5ms or equivalent).
 - Carrier Gas: Helium.
 - Injection Mode: Split/Splitless.
 - Temperature Program: An optimized temperature ramp from a low initial temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C) to ensure proper elution.
 - MS Parameters: Scan mode from m/z 50 to 600.
- Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak for the analyte. The mass spectrum of this peak can be analyzed to confirm the molecular ion (m/z 495) and fragmentation pattern.[\[18\]](#)

Stability and Degradation Profile

The stability of an intermediate is crucial for ensuring the quality of the final API. Forced degradation studies on the parent drug, rosuvastatin, provide valuable insights into the likely vulnerabilities of the methyl ester.

Causality of Degradation


Rosuvastatin is susceptible to degradation under acidic, oxidative, and photolytic conditions. [\[23\]](#)[\[24\]](#) The primary sites of instability are the dihydroxyheptenoic acid side chain and the pyrimidine ring system.

- Acid Hydrolysis: In acidic media, the ester group of **Rosuvastatin Methyl Ester** can be hydrolyzed back to the carboxylic acid. The parent acid itself can undergo acid-catalyzed lactonization between the 5-hydroxyl group and the carboxylic acid, a common degradation pathway for statins.[\[25\]](#)

- Oxidation: The molecule has sites susceptible to oxidation, potentially leading to the formation of N-oxides or epoxides.[23]
- Photolysis: The aromatic and heterocyclic rings are chromophores that can absorb UV light, leading to photolytic degradation.[24]

Key Degradation Pathways

Understanding these pathways is essential for developing stability-indicating methods and for setting appropriate storage and handling conditions.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **Rosuvastatin Methyl Ester**.

Conclusion

Rosuvastatin Methyl Ester is more than just a precursor; it is a compound whose properties directly influence the quality, purity, and manufacturing efficiency of a vital therapeutic agent. A thorough understanding of its physicochemical characteristics, spectroscopic signature, and degradation behavior is indispensable for scientists in the pharmaceutical industry. The analytical protocols and data presented in this guide provide a robust framework for the characterization and control of this key intermediate, ultimately supporting the development and production of safe and effective rosuvastatin-based medicines.

References

- Wikipedia. (n.d.). Mevalonate pathway.

- McIver, L. A., & Siddique, M. S. (2021). Rosuvastatin. In StatPearls. StatPearls Publishing.
- Dr. Oracle. (2025). Pharmacology of Rosuvastatin (Crestor). YouTube.
- Wikipedia. (n.d.). HMG-CoA reductase.
- Pediatric Oncall. (n.d.). Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.
- Dr. Oracle. (2025). What is the mechanism of action (MOA) of Crestor (rosuvastatin)?.
- National Center for Biotechnology Information. (n.d.). **Rosuvastatin methyl ester**. PubChem Compound Database.
- Fries, M., et al. (2006). The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central.
- ResearchGate. (n.d.). The HMG-CoA reductase pathway.
- Kim, S. K., et al. (2014). Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase. ACS Publications.
- Wikipedia. (n.d.). Rosuvastatin.
- SynZeal. (n.d.). Rosuvastatin Acid Methyl Ester.
- National Center for Biotechnology Information. (n.d.). Rosuvastatin. PubChem Compound Database.
- de Araújo, M. B., et al. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. UNESP Institutional Repository.
- Google Patents. (n.d.). CN105461636A - Synthetic method for **rosuvastatin methyl ester**.
- Google Patents. (n.d.). WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.
- Sahu, P. K., et al. (2011). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. ResearchGate.
- ResearchGate. (2025). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals.
- El-Gindy, A., et al. (2014). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods.
- ResearchGate. (n.d.). Solubility profile of Rosuvastatin with various solvents.
- Dončević, L., et al. (2021). γ -RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR-SATURATED AQUEOUS SOLUTION. FULIR.
- Khan, A., et al. (2017). High performance liquid chromatographic method validation for determination of rosuvastatin calcium in tablet dosage forms. Pakistan Journal of Pharmaceutical Sciences.

- Singh, S., et al. (2005). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. SciSpace.
- ResearchGate. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium.
- Hasumati, A. R., et al. (2009). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. NIH.
- Ciucanu, I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. ResearchGate.
- Pharmaffiliates. (n.d.). **Rosuvastatin Methyl Ester**.
- Ciucanu, I., et al. (2022). DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Studia UBB Chemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rosuvastatin methyl ester CAS#: 147118-40-9 [m.chemicalbook.com]
- 2. Rosuvastatin Methyl Ester CAS 147118-40-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin - Google Patents [patents.google.com]
- 4. Rosuvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 7. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]

- 11. Rosuvastatin methyl ester | 147118-40-9 [chemicalbook.com]
- 12. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 13. Rosuvastatin methyl ester | C23H30FN3O6S | CID 25183331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. vivanls.com [vivanls.com]
- 18. researchgate.net [researchgate.net]
- 19. repositorio.unesp.br [repositorio.unesp.br]
- 20. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sphinxsai.com [sphinxsai.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of rosuvastatin methyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132882#physical-and-chemical-properties-of-rosuvastatin-methyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com